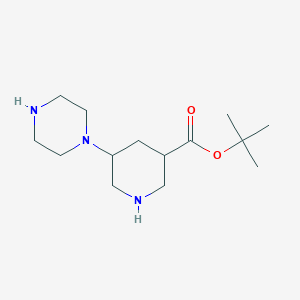

tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate

Description

Properties

Molecular Formula |

C14H27N3O2 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 5-piperazin-1-ylpiperidine-3-carboxylate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)11-8-12(10-16-9-11)17-6-4-15-5-7-17/h11-12,15-16H,4-10H2,1-3H3 |

InChI Key |

YZIPTYWWQUNRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor piperidine-3-carboxylic acid tert-butyl ester is commonly prepared by esterification of piperidine-3-carboxylic acid with tert-butanol under acidic conditions or by employing tert-butyl protecting groups during synthesis.

Protection and Deprotection

The tert-butyl ester group protects the carboxylic acid functionality during coupling and other reaction steps. After synthesis, this group can be removed under acidic conditions if the free acid is desired.

Detailed Preparation Example from Patent Literature

A representative method with full experimental conditions is described in patent CN113429340B and CN108558792B, which can be adapted for the synthesis of tert-butyl 5-(piperazin-1-yl)piperidine-3-carboxylate analogs.

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Iodination | 2-Aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid | Iodination to form 2-amino-5-iodopyridine intermediate | Controlled temperature 20-30 °C |

| 2. Coupling | 2-amino-5-iodopyridine, Boc-protected piperazine, sodium tert-butoxide, Pd catalyst (Pd2(dba)3), ligand (Xantphos), toluene solvent | Palladium-catalyzed coupling at 75-100 °C under inert atmosphere with oxygen <0.5% | Yield ~80% |

| 3. Purification | Column chromatography | Isolation of tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate | High purity product |

This method involves a multi-step process with careful control of oxygen content and temperature to maximize yield and minimize byproducts.

Photocatalytic One-Step Synthesis (Green Chemistry Approach)

An innovative method described in CN108558792B uses acridine salt as a photocatalyst under blue LED light irradiation in the presence of an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane. The reaction proceeds as follows:

| Component | Molar Ratio | Role |

|---|---|---|

| 2-Aminopyridine | 1.0 eq | Substrate |

| Piperazine-1-tert-butyl formate | 1.0 eq | Coupling partner |

| Acridine salt photocatalyst | 0.1 eq | Catalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.5 eq | Oxidant |

| Anhydrous dichloroethane | Solvent | Reaction medium |

Procedure: The mixture is irradiated with blue LED light for 10 hours under oxygen atmosphere. The product is isolated by filtration and column chromatography.

- One-step synthesis reduces reaction time and complexity.

- Avoids use of heavy metals and hazardous hydrogen gas.

- High yield (~95%) and purity.

- Environmentally friendly and cost-effective.

Comparative Analysis of Preparation Methods

| Feature | Palladium-Catalyzed Coupling | Photocatalytic One-Step Synthesis |

|---|---|---|

| Number of Steps | Multi-step (iodination, coupling, purification) | Single-step |

| Catalyst | Pd complex with ligand (Xantphos) | Acridine salt (organic photocatalyst) |

| Reaction Conditions | Elevated temperature (75-100 °C), inert atmosphere | Room temperature, blue LED irradiation, oxygen atmosphere |

| Yield | ~80% | ~95% |

| Environmental Impact | Use of heavy metals, hazardous gases | Metal-free, mild, green chemistry |

| Byproduct Formation | Moderate | Minimal |

| Cost | Higher due to metals and multi-step | Lower due to simplicity and catalyst |

Summary Table of Key Reaction Parameters

| Parameter | Palladium-Catalyzed Method | Photocatalytic Method |

|---|---|---|

| Starting Material | 2-Amino-5-iodopyridine, Boc-piperazine | 2-Aminopyridine, piperazine-1-tert-butyl formate |

| Catalyst | Pd2(dba)3, Xantphos | Acridine salt |

| Base/Oxidant | Sodium tert-butoxide | 2,2,6,6-Tetramethylpiperidine-N-oxide |

| Solvent | Toluene | Anhydrous dichloroethane |

| Temperature | 75-100 °C | Room temperature (irradiation) |

| Atmosphere | Inert, low oxygen | Oxygen |

| Reaction Time | 2-4 hours | 10 hours |

| Yield | ~80% | ~95% |

Additional Notes

- The tert-butyl ester group is critical for protecting the carboxylate during synthesis and can be removed later if needed.

- The photocatalytic method represents a significant advancement in green synthetic methodology for this class of compounds.

- Optimization of ligand, catalyst loading, and reaction atmosphere is essential in palladium-catalyzed methods to maximize yield and minimize impurities.

- The methods described are adaptable to various substituted piperazine and piperidine derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate is a synthetic organic compound with a molecular formula of and a molecular weight of 269.38 g/mol. It features a tert-butyl group and a piperazine moiety, which are significant in medicinal chemistry due to their roles in enhancing pharmacological activity and solubility. This compound is investigated for its potential as a lead compound in pharmaceutical development. The specific biological activity of this compound requires further investigation to establish its efficacy and mechanism of action.

Potential Applications

- Pharmaceutical Development this compound can serve as a lead compound. Compounds containing piperazine and piperidine structures are often investigated for their potential in neuropharmacology.

- Interaction Studies Focus on how this compound interacts with various biological targets. These studies may include binding assays, enzyme inhibition assays, and cell-based assays. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperazine and piperidine rings in the compound allow it to interact with various enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and other interactions with macromolecules is believed to play a key role .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

2.2 Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s piperazine group enhances water solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl in Ev6 or pyrazole in Ev3) .

- Melting Points : Aromatic derivatives (e.g., Compound 5 in Ev2) exhibit higher melting points (102–105°C) due to π-π stacking, while liquid analogs (e.g., Ev3 and Ev6) lack strong intermolecular forces .

- Lipophilicity : The trifluoromethyl group in Ev6 increases logP, favoring blood-brain barrier penetration, whereas the target compound’s piperazine may limit CNS activity .

Biological Activity

Tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate is a synthetic organic compound notable for its structural features, which include a tert-butyl group and a piperazine moiety. These characteristics suggest significant potential in medicinal chemistry, particularly in neuropharmacology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 269.38 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Neuropharmacology : Compounds containing piperazine and piperidine structures are often explored for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.

- Anticancer Activity : Preliminary studies suggest that this compound may influence cancer cell proliferation, possibly through modulation of specific signaling pathways.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in infectious disease treatment.

The biological effects of this compound are hypothesized to stem from its interactions with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways, thereby altering cellular responses in cancerous or infected cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C₁₅H₂₃N₃O₂ | Contains an aminopyridine group; potential anticancer activity |

| Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | C₁₅H₂₃N₃O₂ | Features a piperazinylmethyl substituent; used in various synthetic applications |

| Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate | C₁₅H₂₃N₃O₂ | Incorporates an indazole moiety; studied for its anti-inflammatory properties |

The specific combination of functional groups in this compound may enhance its selectivity and potency against certain biological targets compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- Neuropharmacological Studies : In vitro assays demonstrated that the compound can modulate neurotransmitter release, suggesting potential therapeutic applications in treating anxiety and depression.

- Anticancer Research : In cell line studies, this compound exhibited significant inhibition of tumor growth in specific cancer models, warranting further investigation into its mechanism of action.

- Antimicrobial Testing : The compound showed promising activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the key steps in synthesizing tert-butyl 5-(piperazin-1-yl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

Ring formation : Cyclopropylamine reacts with thiocyanate to form a cyclopropyl-1,2,4-triazole intermediate (thiocyanate cyclization) .

Coupling : The intermediate is coupled with piperidine derivatives using tert-butyl carbamate under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) .

Purification : Silica gel column chromatography is used to isolate the product, with solvent systems like ethyl acetate/hexane (1:3 v/v) .

Optimization : Catalysts (e.g., NaBH(OAc)₃ for reductive amination) and inert atmospheres (N₂/Ar) improve yields. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm) and piperazine/piperidine backbone resonances (δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Matches calculated C, H, N, and O percentages within ±0.4% .

Q. What are the recommended storage conditions to ensure compound stability?

- Short-term : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Long-term : Lyophilize and store under argon at −20°C. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Software : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces) .

- Analysis : ORTEP-3 visualizes thermal ellipsoids to confirm bond angles/distances. For example, the piperazine ring typically adopts a chair conformation, with tert-butyl groups occupying equatorial positions .

Q. How can researchers address contradictions in biological activity data across different assays?

- Control experiments : Validate assay conditions (e.g., pH, temperature) and use reference compounds (e.g., known dopamine agonists for receptor-binding studies) .

- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance. For example, IC₅₀ variations in enzyme inhibition assays may arise from differences in protein batch purity .

- Structural analogs : Compare activity trends with derivatives (e.g., tert-butyl vs. benzyl carbamate analogs) to identify critical pharmacophores .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

Scaffold modification : Replace the piperidine ring with morpholine or pyrrolidine to assess conformational flexibility .

Functional group variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to study electronic effects on receptor binding .

Pharmacokinetic profiling : Measure logP (octanol/water partition) and metabolic stability in liver microsomes to optimize bioavailability .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK9 for PROTAC applications). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the tert-butyl group .

- MD simulations : GROMACS or AMBER can model ligand-receptor dynamics over 100 ns to assess binding stability .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in crystallographic data between in-house and published structures?

Q. What methodologies ensure reproducibility in multi-step synthetic protocols?

- Detailed documentation : Report exact equivalents, catalyst loading (e.g., 1.2 equiv. NaBH(OAc)₃), and reaction times .

- Batch consistency : Characterize intermediates (e.g., tert-butyl 4-aminopiperidine) via NMR and HRMS before proceeding .

Biological and Pharmacological Applications

Q. How can this compound serve as a precursor in PROTAC development?

- Linker design : Attach E3 ligase ligands (e.g., thalidomide) via the piperazine nitrogen, optimizing linker length (e.g., PEG₃) for ternary complex formation .

- In vitro testing : Assess degradation efficiency (DC₅₀) in prostate cancer cell lines (e.g., LNCaP) using Western blotting for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.